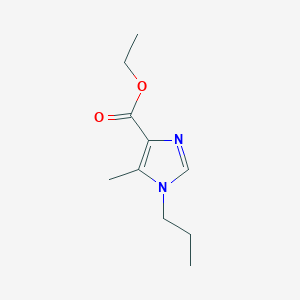
Ethyl 5-methyl-1-propyl-1H-imidazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-methyl-1-propyl-1H-imidazole-4-carboxylate is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by its ethyl ester group at the 4-position, a methyl group at the 5-position, and a propyl group at the 1-position. It is known for its diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-methyl-1-propyl-1H-imidazole-4-carboxylate typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production of this compound often involves multi-component reactions, utilizing α-azido chalcones, aryl aldehydes, and anilines in the presence of catalysts like erbium triflate . This method ensures high yields and the formation of highly substituted imidazole derivatives .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-methyl-1-propyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated imidazole derivatives.
Scientific Research Applications
Ethyl 5-methyl-1-propyl-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-1-propyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 5-methyl-1-propyl-1H-imidazole-4-carboxylate can be compared with other imidazole derivatives:
Biological Activity
Ethyl 5-methyl-1-propyl-1H-imidazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound belongs to the imidazole family, characterized by a five-membered ring with two nitrogen atoms. Its molecular formula is C9H14N2O2. The compound is known for its moderate stability under standard conditions and solubility in organic solvents, which makes it suitable for various biological applications.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . It has been evaluated against various bacterial strains, demonstrating effectiveness particularly against Gram-positive and Gram-negative bacteria.
Case Studies and Research Findings
- Antibacterial Efficacy : A study reported the minimum inhibitory concentration (MIC) values of this compound against E. coli and S. aureus. The compound showed MIC values of 15 µg/mL against E. coli and 20 µg/mL against S. aureus, indicating significant antibacterial activity .
- Comparison with Other Compounds : In comparative studies, this compound was found to be more effective than several other imidazole derivatives. For instance, it outperformed compounds like ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate in terms of antibacterial potency.
Data Table: Antibacterial Activity
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 20 |
| Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate | E. coli | 30 |
| Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate | S. aureus | 25 |
The antimicrobial activity of this compound is believed to involve disruption of bacterial cell wall synthesis and interference with DNA replication processes. This mechanism is similar to other imidazole derivatives, which are known to generate reactive species that can damage bacterial DNA .
Additional Biological Activities
Beyond its antibacterial properties, this compound has been investigated for other biological activities:
Antifungal Activity
In vitro studies have shown that this compound also exhibits antifungal properties, particularly against species such as Candida albicans. The MIC values reported were approximately 25 µg/mL, indicating potential for therapeutic applications in treating fungal infections .
Anti-inflammatory Potential
Research suggests that imidazole derivatives can possess anti-inflammatory effects, potentially making this compound a candidate for further studies in inflammatory disease models .
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
ethyl 5-methyl-1-propylimidazole-4-carboxylate |
InChI |
InChI=1S/C10H16N2O2/c1-4-6-12-7-11-9(8(12)3)10(13)14-5-2/h7H,4-6H2,1-3H3 |
InChI Key |
KOJHOXUCMVFEOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC(=C1C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















